molecular formula C18H22N2O2 B13933614 tert-Butyl 6-(3-cyanophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 6-(3-cyanophenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13933614
M. Wt: 298.4 g/mol
InChI Key: REHYFKAPMPGXRK-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by its unique structure, which includes a cyanophenyl group and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanobenzaldehyde with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium methoxide and conducted in an organic solvent like ethanol. The resulting intermediate is then esterified using tert-butyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The cyanophenyl group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes or receptors, thereby influencing biochemical pathways. The cyanophenyl group and the dihydropyridine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl 3-(3-cyanophenyl)-3-hydroxy-1-azetidinecarboxylate
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

1,1-Dimethylethyl 6-(3-cyanophenyl)-3,4-dihydro-3-methyl-1(2H)-pyridinecarboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyanophenyl group with a dihydropyridine ring is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

tert-butyl 6-(3-cyanophenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H22N2O2/c1-13-8-9-16(15-7-5-6-14(10-15)11-19)20(12-13)17(21)22-18(2,3)4/h5-7,9-10,13H,8,12H2,1-4H3

InChI Key

REHYFKAPMPGXRK-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC=CC(=C2)C#N

Origin of Product

United States

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